molecular formula C11H8O4 B6358760 Methyl 7-formylbenzofuran-2-carboxylate CAS No. 1780084-52-7

Methyl 7-formylbenzofuran-2-carboxylate

Cat. No.: B6358760
CAS No.: 1780084-52-7
M. Wt: 204.18 g/mol
InChI Key: QMGOZCYLVDNWOG-UHFFFAOYSA-N
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Description

Methyl 7-formylbenzofuran-2-carboxylate is an organic compound with the molecular formula C11H8O4. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-formylbenzofuran-2-carboxylate typically involves the reaction of 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which is then further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-formylbenzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Yields 7-carboxybenzofuran-2-carboxylate.

    Reduction: Yields 7-hydroxymethylbenzofuran-2-carboxylate.

    Substitution: Yields various substituted benzofuran derivatives depending on the substituent used.

Scientific Research Applications

Methyl 7-formylbenzofuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-formylbenzofuran-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-hydroxybenzofuran-2-carboxylate
  • Methyl 7-bromobenzofuran-2-carboxylate
  • Methyl 7-nitrobenzofuran-2-carboxylate

Uniqueness

Methyl 7-formylbenzofuran-2-carboxylate is unique due to its formyl group, which imparts distinct reactivity compared to other benzofuran derivatives. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

methyl 7-formyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-14-11(13)9-5-7-3-2-4-8(6-12)10(7)15-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGOZCYLVDNWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C(=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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